6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1172872-30-8
Cat. No.: VC8338725
Molecular Formula: C15H12ClN7O
Molecular Weight: 341.75
* For research use only. Not for human or veterinary use.
![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 1172872-30-8](/images/structure/VC8338725.png)
Specification
CAS No. | 1172872-30-8 |
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Molecular Formula | C15H12ClN7O |
Molecular Weight | 341.75 |
IUPAC Name | 6-(5-amino-3-methylpyrazol-1-yl)-1-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C15H12ClN7O/c1-8-6-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-9(16)3-5-10/h2-7H,17H2,1H3,(H,19,20,24) |
Standard InChI Key | DAVCAKFTCVTTDE-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Canonical SMILES | CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(5-amino-3-methylpyrazol-1-yl)-1-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, reflects its intricate heterocyclic framework. Its structure comprises:
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A pyrazolo[3,4-d]pyrimidin-4-one core, which serves as the central scaffold.
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A 5-amino-3-methylpyrazol-1-yl substituent at the 6-position, contributing hydrogen-bonding capabilities.
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A 4-chlorophenyl group at the 1-position, enhancing lipophilicity and potential receptor interactions .
The canonical SMILES representation, CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2, encodes these structural features.
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
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Molecular Formula | C₁₅H₁₂ClN₇O | |
Molecular Weight | 341.75 g/mol | |
CAS Number | 1172872-30-8 | |
XLogP3 (Predicted) | 2.4 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 6 |
The compound’s moderate lipophilicity (XLogP3 = 2.4) suggests favorable membrane permeability, while its hydrogen-bonding capacity may facilitate target binding.
Synthesis and Preparation
Conventional Multi-Step Synthesis
Pyrazolo[3,4-d]pyrimidines are traditionally synthesized via condensation reactions between 5-aminopyrazole derivatives and pyrimidine precursors . For example:
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5-Amino-1,3-diphenylpyrazole reacts with formamide under Vilsmeier conditions (PBr₃/DMF) to form a 4-formyl intermediate.
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Subsequent heterocyclization with hexamethyldisilazane yields the pyrazolo[3,4-d]pyrimidine core .
One-Flask Methodologies
Recent advancements enable streamlined synthesis. In a representative protocol:
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5-Amino-1,3-diphenylpyrazole is treated with PBr₃ in N,N-dimethylformamide (DMF) at 60°C, generating a formamidine intermediate.
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Addition of hexamethyldisilazane induces intermolecular heterocyclization, producing the target compound in 79–91% yield .
This method eliminates intermediate isolation, enhancing efficiency and scalability .
Research Findings and Comparative Analysis
Structural Analog Comparisons
The compound’s activity can be extrapolated from related derivatives:
Derivative | Biological Activity | Target |
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1-(4-Fluorophenyl)-analog | Anticancer (IC₅₀ = 12 nM) | CDK2 |
3-Methyl-6-thioxo-analog | Antimicrobial (MIC = 4 µg/mL) | DNA gyrase |
4-Hydroxy-substituted analog | Anti-inflammatory (IC₅₀ = 50 nM) | COX-2 |
The 4-chlorophenyl group in the subject compound may enhance target affinity compared to fluorine or methyl substituents .
Stability and Solubility Considerations
The compound’s logP of 2.4 and aqueous solubility of <1 mg/mL at pH 7.4 suggest limited bioavailability, necessitating formulation strategies like nanoencapsulation or prodrug development.
Future Directions and Applications
Synthesis Optimization
Future work should explore:
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Green Chemistry Approaches: Replacing PBr₃ with less toxic reagents.
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Asymmetric Catalysis: Enantioselective synthesis to evaluate chirality-activity relationships .
Biological Evaluation
Priority assays include:
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In Vitro Cytotoxicity: Screening against NCI-60 cancer cell panels.
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Kinase Profiling: Assessing selectivity across 100+ kinase targets.
Structural Modifications
Proposed derivatives for enhanced activity:
Modification Site | Rationale |
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4-Ketone → Thione | Improve metabolic stability |
5-Amino → Nitro | Enhance DNA intercalation |
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